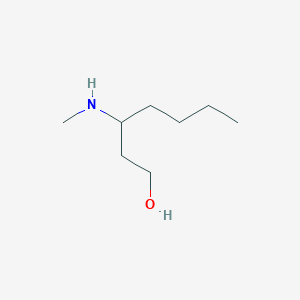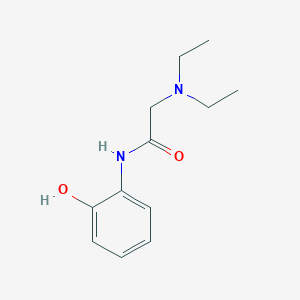
Acetamide, 2-(diethylamino)-N-(2-hydroxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, 2-(diethylamino)-N-(2-hydroxyphenyl)- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a diethylamino group and a hydroxyphenyl group attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and exhibit significant biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(2-hydroxyphenyl)- typically involves the reaction of 2-hydroxyaniline with diethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-hydroxyaniline, diethylamine, acetic anhydride.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, at a temperature range of 50-70°C.
Procedure: 2-hydroxyaniline is first reacted with diethylamine to form an intermediate, which is then acetylated using acetic anhydride to yield Acetamide, 2-(diethylamino)-N-(2-hydroxyphenyl)-.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反应分析
Types of Reactions
Acetamide, 2-(diethylamino)-N-(2-hydroxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学研究应用
Acetamide, 2-(diethylamino)-N-(2-hydroxyphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Acetamide, 2-(diethylamino)-N-(2-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.
相似化合物的比较
Similar Compounds
2-(2-Hydroxyphenyl)acetamide: Shares the hydroxyphenyl group but lacks the diethylamino group.
2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid: Contains a similar diethylamino and hydroxyphenyl structure but with a different backbone.
Uniqueness
Acetamide, 2-(diethylamino)-N-(2-hydroxyphenyl)- is unique due to the presence of both the diethylamino and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows the compound to participate in a broader range of chemical reactions and exhibit diverse pharmacological properties compared to its analogs.
属性
CAS 编号 |
85234-68-0 |
|---|---|
分子式 |
C12H18N2O2 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
2-(diethylamino)-N-(2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C12H18N2O2/c1-3-14(4-2)9-12(16)13-10-7-5-6-8-11(10)15/h5-8,15H,3-4,9H2,1-2H3,(H,13,16) |
InChI 键 |
BYBLRKKHUXIFRL-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(=O)NC1=CC=CC=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


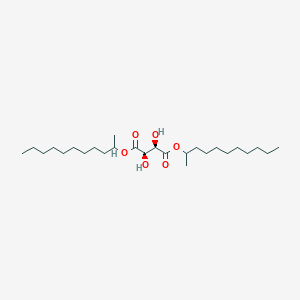
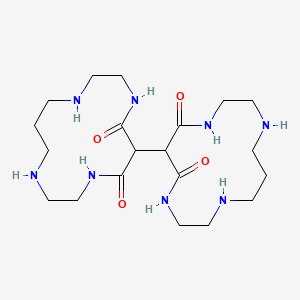

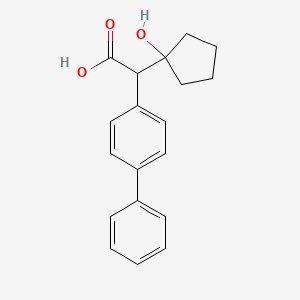
![2-[(2-Methylphenyl)sulfanyl]pyridine](/img/structure/B14419518.png)
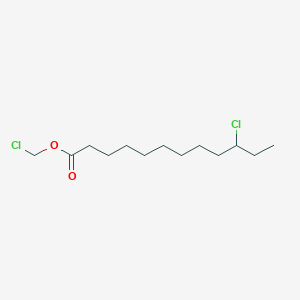
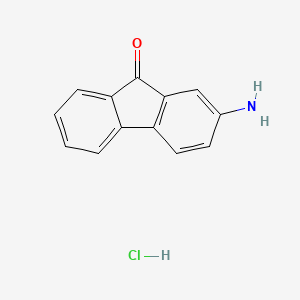
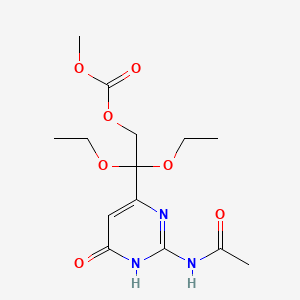
![2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14419529.png)
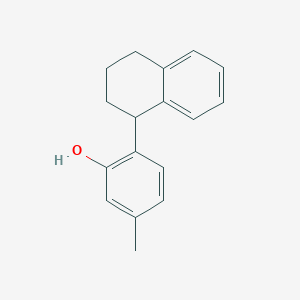

![1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole](/img/structure/B14419548.png)
![2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester](/img/structure/B14419553.png)
